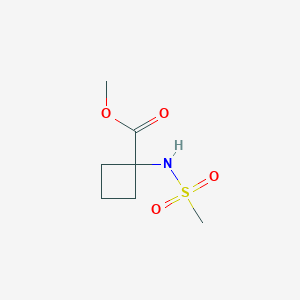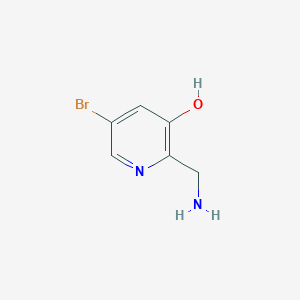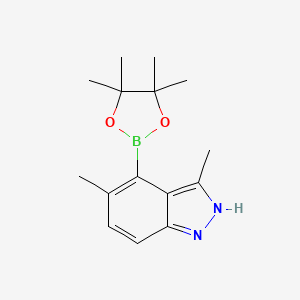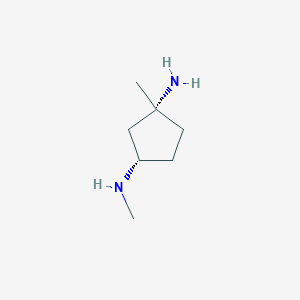![molecular formula C7H11FN2O B13024553 7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system with a fluorine atom, which can significantly influence its chemical behavior and biological activity.
Méthodes De Préparation
The synthesis of 7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction might involve the use of a fluorinated precursor, followed by cyclization using a suitable catalyst and solvent system. Industrial production methods often optimize these steps to enhance yield and purity, employing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Des Réactions Chimiques
7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, making it a potent inhibitor. Pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one stands out due to its unique structural features and enhanced reactivity. Similar compounds include:
Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Chlorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one:
7-Bromohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: Bromine substitution provides different electronic and steric effects compared to fluorine.
Propriétés
Formule moléculaire |
C7H11FN2O |
|---|---|
Poids moléculaire |
158.17 g/mol |
Nom IUPAC |
7-fluoro-2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C7H11FN2O/c8-5-1-6-2-9-7(11)4-10(6)3-5/h5-6H,1-4H2,(H,9,11) |
Clé InChI |
IPHAPSBSSBCCSE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNC(=O)CN2CC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)


![tert-butyl-[(3Z)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13024531.png)




